4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 59320-14-8
VCID: VC2000553
InChI: InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14)
SMILES: C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19 g/mol

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid

CAS No.: 59320-14-8

Cat. No.: VC2000553

Molecular Formula: C9H10N2O5

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid - 59320-14-8

Specification

CAS No. 59320-14-8
Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
IUPAC Name 4-(2-hydroxyethylamino)-3-nitrobenzoic acid
Standard InChI InChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14)
Standard InChI Key KRTQQHYYZBCHED-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO
Canonical SMILES C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCO

Introduction

Chemical Identity and Structure

Basic Information and Nomenclature

4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid is an organic compound characterized by a benzoic acid core with two functional group substitutions: a nitro group at the 3-position and a 2-hydroxyethylamino group at the 4-position. This compound is identified by the CAS Registry Number 59320-14-8 . The compound has several synonyms in scientific literature and commercial catalogs, including:

  • 4-(2-hydroxyethylamino)-3-nitrobenzoic acid

  • 4-((2-Hydroxyethyl)amino)-3-nitrobenzoic acid

  • 4-(2-Hydroxy-ethylamino)-3-nitro-benzoic acid

Structural Composition and Molecular Properties

The molecular formula of the compound is C₉H₁₀N₂O₅ with a calculated molecular weight of 226.19 g/mol . The structure contains multiple functional groups that contribute to its chemical behavior and reactivity profile. Table 1 summarizes the key molecular and structural properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid.

Table 1: Molecular and Structural Properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid

PropertyValueReference
Molecular FormulaC₉H₁₀N₂O₅
Molecular Weight226.19 g/mol
CAS Number59320-14-8
IUPAC Name4-(2-hydroxyethylamino)-3-nitrobenzoic acid
InChIInChI=1S/C9H10N2O5/c12-4-3-10-7-2-1-6(9(13)14)5-8(7)11(15)16/h1-2,5,10,12H,3-4H2,(H,13,14)
InChIKeyKRTQQHYYZBCHED-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1C(=O)O)N+[O-])NCCO

The structural characteristics include a benzoic acid backbone with a carboxylic acid group, a nitro group at position 3, and a 2-hydroxyethylamino substituent at position 4 . This arrangement of functional groups creates a molecule with multiple potential hydrogen bonding sites and electronic characteristics that influence its physical and chemical properties.

Physical and Chemical Properties

Physicochemical Characteristics

The physical and chemical properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid are determined by its molecular structure and functional groups. Based on the available data, several key properties have been computed and experimentally determined, as summarized in Table 2.

Table 2: Physicochemical Properties of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid

PropertyValueReference
XLogP3-AA1.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Exact Mass226.05897142 Da
Monoisotopic Mass226.05897142 Da
Topological Polar Surface Area115 Ų
Heavy Atom Count16
Formal Charge0
Complexity265
Purity (Commercial Grade)97%

Structural Characteristics and Bonding

The structural arrangement of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid contributes significantly to its chemical behavior. The presence of both electron-withdrawing (nitro and carboxylic acid) and electron-donating (amino) groups on the benzene ring creates an interesting electronic distribution that affects reactivity .

The compound features:

  • A planar aromatic ring system

  • A nitro group that withdraws electron density from the ring

  • An amino group with a hydroxyethyl substituent that can donate electrons

  • A carboxylic acid group capable of hydrogen bonding and acid-base reactions

This structural arrangement gives the molecule potential for both intermolecular and intramolecular hydrogen bonding, similar to what has been observed in related compounds such as ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, which demonstrates an intramolecular hydrogen bond creating an S(6) ring motif .

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid typically requires purification procedures such as recrystallization or column chromatography. Characterization of the pure compound can be performed using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • Elemental analysis

  • X-ray crystallography (for solid-state structural confirmation)

Commercial sources report purities of approximately 97% for research-grade material , indicating the feasibility of obtaining high-purity samples of this compound.

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid exist, with modifications to the core structure or functional groups. These related compounds provide insight into the structural-activity relationships and potential applications of this class of molecules. Table 3 highlights key structural analogs found in the literature.

Table 3: Structural Analogs of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid

CompoundCAS NumberMolecular FormulaKey Structural DifferencesReference
4-(2-Hydroxyethylamino)-3-nitrobenzoate-C₉H₉N₂O₅Carboxylate anion form
4-(2-Hydroxyethyl)-3-nitrobenzoic acid134403-90-0C₉H₉NO₅Direct C-C bond instead of amino linkage
Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate-C₁₁H₁₄N₂O₅Ethyl ester derivative
Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate81367-79-5C₂₀H₂₁N₅O₅Complex azo derivative

Chemical Relationship to Other Compounds

The compound 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid shares structural similarities with various classes of compounds including:

  • Nitrobenzoic acids, which have applications in organic synthesis, pharmaceutical development, and material science

  • Amino acid derivatives, as it contains an amino group and a carboxylic acid functionality

  • Quinone precursors, as the nitro group can potentially be reduced to an amino group, which could lead to quinone formation under appropriate conditions

These structural relationships highlight the potential versatility of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid as a building block in organic synthesis and materials development.

Research Findings and Future Directions

Current Research Status

  • A study on the reactions of 2,2′-iminodiethanol with chloronitrobenzenes, including 4-chloro-3-nitrobenzoic acid, demonstrated the formation of 4-(bis-2-hydroxyethylamino)-compounds, suggesting similar reaction pathways may be applicable to the synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid .

  • Research on ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, the ethyl ester derivative, revealed interesting structural characteristics including intramolecular hydrogen bonding that creates an S(6) ring motif . Similar structural features may be present in 4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid.

Future Research Directions

Based on the structural features and limited available research, several promising future research directions can be identified:

  • Detailed Structural Analysis: Comprehensive crystallographic studies to elucidate the solid-state structure and hydrogen bonding patterns.

  • Reactivity Studies: Investigation of the reactivity of the various functional groups under different conditions to assess synthetic utility.

  • Biological Activity Screening: Evaluation of potential biological activities, particularly given the structural similarity to compounds with documented biological effects.

  • Material Science Applications: Exploration of applications in materials science, potentially leveraging the compound's electronic properties and functional groups for the development of sensors or other functional materials.

  • Coordination Chemistry: Studies on metal complex formation and the potential applications of such complexes in catalysis or materials.

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